molecular formula C20H23N3O5 B12483950 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12483950
M. Wt: 385.4 g/mol
InChI Key: HCFFZMJZKNOZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure with various functional groups, including an imidazole moiety, acetyl group, and dimethoxyphenyl group

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H23N3O5/c1-13(24)17-18(15-6-5-14(27-2)11-16(15)28-3)23(20(26)19(17)25)9-4-8-22-10-7-21-12-22/h5-7,10-12,18,25H,4,8-9H2,1-3H3

InChI Key

HCFFZMJZKNOZKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)CCCN3C=CN=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, dimethoxybenzene, and imidazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the acetyl group yields an alcohol .

Scientific Research Applications

4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar biological activities.

    Pyrrolone Derivatives: Compounds such as pyrrolidone and pyrrolidine share the pyrrolone core structure but differ in their functional groups.

Uniqueness: 4-ACETYL-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[3-(IMIDAZOL-1-YL)PROPYL]-5H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.